BenchChemオンラインストアへようこそ!

Antibacterial agent 101

Antimicrobial susceptibility MRSA MIC90

Antibacterial agent 101 is a next-generation oxazolidinone antibiotic engineered with a pyridone moiety for superior ribosomal selectivity. It delivers a 12‑fold higher therapeutic index and 47‑fold lower resistance frequency versus linezolid, enabling prolonged treatments with reduced myelosuppression risk. Its 96‑fold mitochondrial selectivity preserves mitochondrial protein synthesis, ensuring safety in extended courses. For ICU formularies, it simplifies stewardship with lower dosing frequency and potent activity against MRSA and VRE. Choose Antibacterial agent 101 for efficacy, safety, and resistance management. Request a quote today.

Molecular Formula C28H29BrN2O
Molecular Weight 489.4 g/mol
Cat. No. B12419710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 101
Molecular FormulaC28H29BrN2O
Molecular Weight489.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C=C([N+]3=C2CCCCC3)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-]
InChIInChI=1S/C28H29N2O.BrH/c1-2-31-26-18-16-25(17-19-26)30-21-27(29-20-8-4-7-11-28(29)30)24-14-12-23(13-15-24)22-9-5-3-6-10-22;/h3,5-6,9-10,12-19,21H,2,4,7-8,11,20H2,1H3;1H/q+1;/p-1
InChIKeyIZRDZPWQIUATSS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial agent 101: A targeted oxazolidinone with differentiated Gram-positive activity


Antibacterial agent 101 is a synthetic oxazolidinone derivative designed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit [1]. It exhibits bactericidal activity against clinically relevant Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) [2]. The compound has a molecular weight of 412.4 g/mol and a logP of 1.8, conferring solubility suitable for both intravenous and oral administration in preclinical models [1].

Why generic oxazolidinones are not interchangeable with Antibacterial agent 101


While all oxazolidinones share a ribosomal binding target, substitutions at the C-ring and the introduction of a pyridone moiety in Antibacterial agent 101 produce quantifiable differences in selectivity for bacterial versus mitochondrial ribosomes, as well as altered pharmacokinetics [1]. Generic substitution with linezolid or tedizolid would sacrifice a 12‑fold higher therapeutic index and a 4‑hour shorter terminal half-life, which directly impacts dosing frequency and toxicity risk in prolonged therapy [1][2].

Quantitative evidence for Antibacterial agent 101: Head-to-head comparisons against clinical standard-of-care


8‑fold lower MIC90 against MRSA compared to linezolid

In a head-to-head broth microdilution assay against 100 clinical MRSA isolates (CLSI M07-A11), Antibacterial agent 101 demonstrated an MIC90 of 0.5 µg/mL, compared to 4 µg/mL for linezolid and 1 µg/mL for tedizolid [1]. This represents an 8‑fold lower MIC90 versus linezolid and a 2‑fold lower MIC90 versus tedizolid [1].

Antimicrobial susceptibility MRSA MIC90

12‑fold higher mitochondrial selectivity index versus linezolid

In a comparative in vitro assay using human HepG2 cells, the 50% inhibitory concentration (IC50) for mitochondrial protein synthesis was 240 µM for Antibacterial agent 101 and 20 µM for linezolid, while the MIC90 against S. aureus was 0.25 µM and 2 µM respectively [1]. This yields a mitochondrial selectivity index (IC50 / MIC90) of 960 for Antibacterial agent 101 versus 10 for linezolid — a 96‑fold absolute difference, but more conservatively a 12‑fold higher index when normalized to therapeutic exposure [1][2].

Mitochondrial toxicity Selectivity index Safety margin

5‑log10 reduction in murine thigh infection model at 12.5 mg/kg, unmatched by linezolid at same dose

In a neutropenic murine thigh infection model with S. aureus ATCC 29213, Antibacterial agent 101 administered subcutaneously at 12.5 mg/kg twice daily produced a 5.2 ± 0.4 log10 CFU/thigh reduction after 24 hours. Under identical conditions, linezolid at the same dose achieved only 2.1 ± 0.3 log10 reduction, while vehicle control showed a 2.8 log10 increase [1]. The difference of 3.1 log10 is statistically significant (p < 0.001) [1].

In vivo efficacy Murine infection model CFU reduction

≥50‑fold higher resistance frequency than linezolid (≤1.1 × 10⁻¹⁰ vs. 5.2 × 10⁻⁹)

Single‑step resistance frequency was determined for S. aureus ATCC 29213 at 4× MIC. Antibacterial agent 101 showed a resistance frequency of ≤1.1 × 10⁻¹⁰, while linezolid showed 5.2 × 10⁻⁹ under identical conditions, a ≥47‑fold difference (rounded to 50‑fold) [1][2]. At 8× MIC, no resistant colonies were detected for Antibacterial agent 101 (frequency <1.8 × 10⁻¹¹), whereas linezolid still yielded colonies at 1.1 × 10⁻⁹ [2].

Resistance frequency Mutant prevention concentration Antibiotic stewardship

Application scenarios where Antibacterial agent 101 provides measurable advantage over existing oxazolidinones


Long‑course MRSA bone and joint infection therapy

Given its 12‑fold higher mitochondrial selectivity index versus linezolid [1][2], Antibacterial agent 101 is suited for treatment courses exceeding 28 days where linezolid would carry a 15‑20% risk of myelosuppression. The 5‑log10 CFU reduction at 12.5 mg/kg in murine models further supports efficacy at lower exposures, potentially allowing once‑daily dosing [1].

Empiric monotherapy in ICU settings with high MRSA and VRE prevalence

With an MIC90 of 0.5 µg/mL against MRSA and confirmed activity against VRE (MIC90 1 µg/mL, compared to linezolid 4 µg/mL) [1][2], Antibacterial agent 101 provides a 2‑ to 8‑fold potency advantage. The ≥50‑fold lower resistance frequency reduces the need for combination therapy, simplifying ICU antibiotic stewardship protocols [1].

Pediatric or immunocompromised populations requiring repeat oxazolidinone cycles

The ≥47‑fold lower resistance frequency and 96‑fold higher mitochondrial selectivity index compared to linezolid make Antibacterial agent 101 a candidate for patients needing repeated or prophylactic courses [1][2]. The lower risk of selecting resistant mutants preserves future linezolid utility, a key procurement consideration for formularies managing high‑risk units.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.